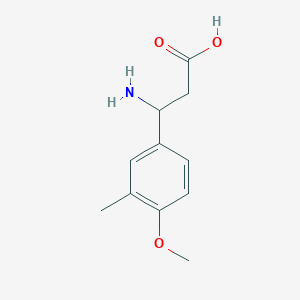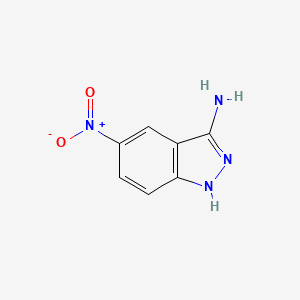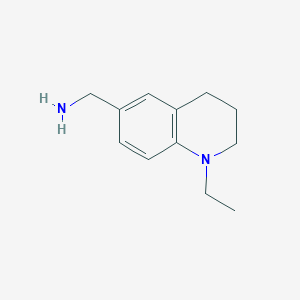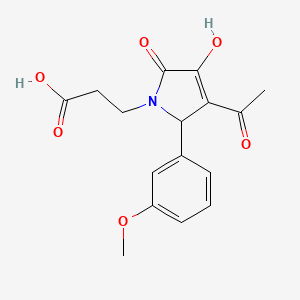![molecular formula C13H8F3NO5S B1305606 Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate CAS No. 91041-20-2](/img/structure/B1305606.png)
Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate is a compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that have a sulfur atom in a five-membered ring. The specific structure of this compound suggests that it has a thiophene ring substituted with a carboxylate group and a phenoxy group with additional nitro and trifluoromethyl substituents. This structure implies potential for various chemical reactions and interactions due to the presence of reactive functional groups.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex due to the reactivity of the thiophene ring and the need for specific substituents. A two-step synthesis of 2,3-disubstituted thiophenes from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol has been described, which involves ring-opening, rearrangement, and a tandem thia-Michael addition/aldol reaction . Although not directly related to the target compound, this method provides insight into the synthetic strategies that could be adapted for synthesizing similar thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed by various spectroscopic methods, including IR and NMR. For instance, the IR carbonyl stretching frequencies and the 1H NMR chemical shifts of methyl substituted thiophenecarboxylates have been reported, showing the influence of substituents on these parameters . The molecular structure, including the geometrical parameters, can also be confirmed by X-ray diffraction studies, as seen in related compounds .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. The presence of a nitro group and a carboxylate ester in the compound suggests that it could participate in nucleophilic substitution reactions, as well as electrophilic aromatic substitutions. For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate has been studied, leading to products that can further undergo O to N acyl migrations . These reactions highlight the reactivity of the nitro group in thiophene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their substituents. The presence of a nitro group and a trifluoromethyl group is likely to affect the electron distribution within the molecule, which can be analyzed using methods such as NBO analysis. The hyperpolarizability of similar compounds has been studied, indicating potential nonlinear optical properties . The crystal structure of a related compound with nitrophenyl and carboxylate groups has been determined, providing information on the solid-state properties .
Safety And Hazards
properties
IUPAC Name |
methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(13(14,15)16)6-8(9)17(19)20/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANSDZOSLVQHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379552 |
Source


|
| Record name | methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate | |
CAS RN |
91041-20-2 |
Source


|
| Record name | methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)
![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)
![1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)

![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)




![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)
![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)